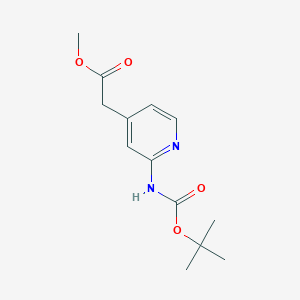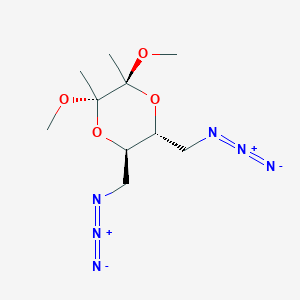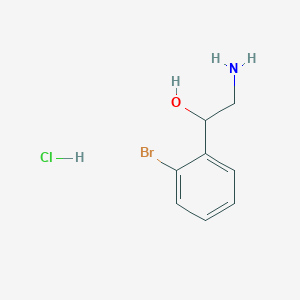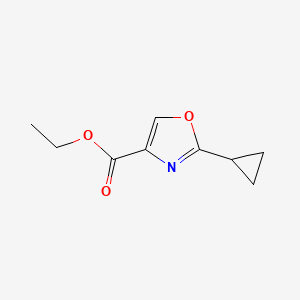![molecular formula C9H6BrNO2S B1523607 4-Bromo-benzo[d]thiazole-2-carboxylate de méthyle CAS No. 1187928-62-6](/img/structure/B1523607.png)
4-Bromo-benzo[d]thiazole-2-carboxylate de méthyle
Vue d'ensemble
Description
Methyl 4-bromobenzo[d]thiazole-2-carboxylate is a useful research compound. Its molecular formula is C9H6BrNO2S and its molecular weight is 272.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-bromobenzo[d]thiazole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-bromobenzo[d]thiazole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Intermédiaire pharmaceutique
Ce composé est utilisé comme intermédiaire dans la synthèse pharmaceutique, qui est une étape cruciale dans la production de divers médicaments. Il est légèrement soluble dans l'eau, ce qui peut être une propriété importante pour sa réactivité et sa manipulation aux différentes étapes de la synthèse médicamenteuse .
Activités analgésiques et anti-inflammatoires
Les dérivés de benzothiazole, y compris le 4-Bromo-benzo[d]thiazole-2-carboxylate de méthyle, ont montré des activités analgésiques et anti-inflammatoires significatives. Cela les rend précieux pour le développement de nouveaux médicaments contre la douleur et les médicaments anti-inflammatoires .
Potentiel anticancéreux
Certains benzofuranes substitués, qui peuvent être synthétisés à partir de dérivés de benzothiazole, ont démontré des activités anticancéreuses dramatiques. Ils présentent des effets inhibiteurs significatifs de la croissance cellulaire sur diverses lignées cellulaires cancéreuses, ce qui en fait des composés prometteurs pour la thérapie anticancéreuse ciblée .
Applications antibactériennes
Il a été constaté que les composés de benzothiazole présentaient une forte inhibition contre certaines souches bactériennes, comparable à celle des médicaments de référence comme la ciprofloxacine. Cela met en évidence leur potentiel en tant qu'agents antibactériens efficaces .
Applications agrochimiques
Les dérivés de benzothiazole sont utilisés dans la découverte de nouveaux produits agrochimiques en raison de leurs activités antibactériennes, fongicides, antivirales, herbicides et insecticides. Leur diversité structurelle permet d'explorer diverses propriétés agrochimiques .
Évaluation biologique pour les médicaments antitumoraux
Des recherches sont en cours pour explorer de nouveaux médicaments antitumoraux à petites molécules basés sur les avantages des structures de benzothiazole. Ces dérivés présentent un large spectre d'effets biologiques et une promesse en tant qu'agents anti-inflammatoires et anticancéreux .
Mécanisme D'action
- The primary target of Methyl 4-bromobenzo[d]thiazole-2-carboxylate is not explicitly documented in the available literature. However, thiazole derivatives, including this compound, exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor effects .
Target of Action
Analyse Biochimique
Biochemical Properties
Methyl 4-bromobenzo[d]thiazole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties . The compound’s interaction with proteins often involves binding to active sites, leading to inhibition or modulation of the protein’s function. This interaction is crucial for its antimicrobial and antifungal activities.
Cellular Effects
The effects of Methyl 4-bromobenzo[d]thiazole-2-carboxylate on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to inhibit the growth of certain cancer cells by interfering with their signaling pathways and inducing apoptosis . Additionally, it affects gene expression by binding to DNA or interacting with transcription factors, leading to changes in the expression of specific genes involved in cell proliferation and survival.
Molecular Mechanism
At the molecular level, Methyl 4-bromobenzo[d]thiazole-2-carboxylate exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the enzyme’s active site. This binding prevents the enzyme from catalyzing its substrate, thereby inhibiting its function . Additionally, the compound can interact with DNA, leading to changes in gene expression. These interactions can result in the activation or repression of specific genes, influencing cellular processes such as proliferation, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-bromobenzo[d]thiazole-2-carboxylate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and prolonged changes in gene expression, affecting cellular function and viability.
Dosage Effects in Animal Models
The effects of Methyl 4-bromobenzo[d]thiazole-2-carboxylate vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial and antifungal activities without significant toxicity . At higher doses, it can cause adverse effects, including toxicity and damage to vital organs. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosages, beyond which toxicity increases significantly.
Metabolic Pathways
Methyl 4-bromobenzo[d]thiazole-2-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body . The compound’s metabolism involves oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that are excreted from the body. These metabolic pathways are crucial for the compound’s detoxification and elimination, ensuring that it does not accumulate to toxic levels.
Transport and Distribution
Within cells and tissues, Methyl 4-bromobenzo[d]thiazole-2-carboxylate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its distribution within different cellular compartments . The compound’s localization and accumulation are influenced by its interactions with these transporters and binding proteins, affecting its activity and function.
Subcellular Localization
The subcellular localization of Methyl 4-bromobenzo[d]thiazole-2-carboxylate is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization signals ensure that the compound reaches its site of action, where it can exert its effects on cellular processes. The compound’s activity is influenced by its localization, as it needs to be in the right cellular compartment to interact with its target biomolecules effectively.
Propriétés
IUPAC Name |
methyl 4-bromo-1,3-benzothiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2S/c1-13-9(12)8-11-7-5(10)3-2-4-6(7)14-8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTODNTHYJLARCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(S1)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696100 | |
| Record name | Methyl 4-bromo-1,3-benzothiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187928-62-6 | |
| Record name | Methyl 4-bromo-2-benzothiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187928-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-bromo-1,3-benzothiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















